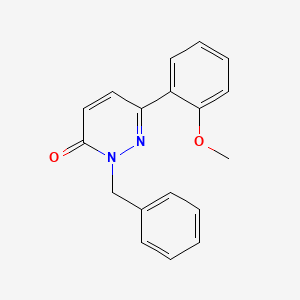

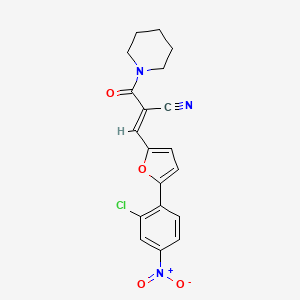

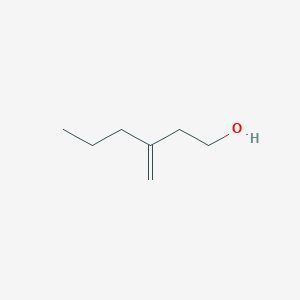

1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-Ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one, as part of the broader family of quinolin-2(1H)-ones, has been studied for its ability to form complexes with various metals, including iron(III), cobalt(II), nickel(II), copper(II), and zinc(II) (El‐Shafiy, 2018). These complexes have been characterized through a range of analytical and spectroscopic techniques, revealing insights into their crystalline nature and potential applications in fields such as antimicrobial activity and sensor development.

Photoluminescence and Bioassay Applications

The photoluminescence properties of quinolin-2(1H)-one derivatives have been explored, indicating potential applications in developing latent fingerprint sensors on non-porous surfaces. Additionally, the antimicrobial activity of these compounds and their complexes has been investigated, showing effectiveness against various bacterial and fungal strains. This suggests potential applications in medical and forensic science (El‐Shafiy, 2018).

Chemical Synthesis Improvements

Research has also focused on improving the synthesis methods for quinolin-2(1H)-one derivatives. One study presented an eco-friendly, one-pot cascade reaction achieving moderate to excellent yields, which could be an improvement over traditional synthesis methods (Chen et al., 2017). This advancement might facilitate the broader application of these compounds in pharmaceuticals, agricultural chemistry, and dye chemistry due to the simplified and more environmentally friendly synthesis process.

Corrosion Inhibition Study

Quinolin-2(1H)-one derivatives have also been evaluated for their potential as corrosion inhibitors for metals in acidic media. Quantum chemical calculations based on the density functional theory (DFT) method have been employed to understand the relationship between molecular structure and inhibition efficiency, revealing that these compounds could serve as effective corrosion inhibitors (Zarrouk et al., 2014).

Biological Applications

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to quinolin-2(1H)-one structures, have shown potent cytotoxic activities against various cancer cell lines. This suggests that this compound and its derivatives could have potential applications in the development of new anticancer agents (Deady et al., 2003).

Propiedades

IUPAC Name |

1-ethyl-3-nitro-4-(2-phenylethylamino)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-2-21-16-11-7-6-10-15(16)17(18(19(21)23)22(24)25)20-13-12-14-8-4-3-5-9-14/h3-11,20H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDLYOIHUDRJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)

![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)

![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)